molecular formula C5H4INO2S B13110368 5-Iodopyridine-2-sulfinicacid

5-Iodopyridine-2-sulfinicacid

Cat. No.: B13110368
M. Wt: 269.06 g/mol
InChI Key: QGXNDWWZXVWQHT-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Compounds in Advanced Organic Synthesis and Materials Science

Pyridine (B92270), a heterocyclic aromatic compound, is a cornerstone of organic chemistry. First isolated in 1849, its derivatives are now ubiquitous in a vast array of applications, from pharmaceuticals and agrochemicals to functional materials. researchgate.netgoogle.com The pyridine ring is a key structural motif in many essential natural products, including vitamins like niacin and coenzymes. google.comgoogle.com In organic synthesis, pyridines serve as versatile building blocks, ligands for organometallic catalysts, and catalysts themselves in reactions such as acylations. researchgate.netgoogle.comijssst.info The nitrogen atom within the ring imparts a slightly basic character and allows for the formation of pyridinium (B92312) salts, which can influence solubility and biological activity. google.comwright.edu This unique combination of aromaticity, nucleophilicity, and the ability to be readily functionalized has cemented the importance of the pyridine scaffold in the development of complex molecules and advanced materials. researchgate.netwright.edu

Prominence of Organosulfur Compounds, with a Focus on Sulfinic Acids, in Modern Chemical Transformations

Organosulfur compounds are integral to synthetic chemistry, materials science, and the pharmaceutical industry. Among the various classes of organosulfur compounds, sulfinic acids (RSO₂H) and their salts (sulfinates) have gained prominence as versatile and valuable reagents. rsc.org They are stable, often crystalline solids, and serve as effective precursors for the generation of sulfonyl radicals under mild conditions. iust.ac.ir These radicals can participate in a wide range of chemical transformations, including addition reactions to unsaturated bonds to form sulfones, which are themselves important functional groups in medicinal chemistry. Furthermore, sulfinic acids and their derivatives, such as sulfinate esters, are crucial intermediates in the synthesis of a variety of sulfur-containing compounds, including sulfonamides and thiosulfonates. rsc.orgrsc.orgresearchgate.net Their utility in forming C-S and S-S bonds makes them powerful tools in modern organic synthesis.

Strategic Importance of Halogenated Pyridine Scaffolds in Synthetic Methodologies

The introduction of halogen atoms onto the pyridine ring dramatically enhances its synthetic utility. Halogenated pyridines are key building blocks, serving as electrophilic partners in a multitude of cross-coupling reactions. ambeed.commdpi.com The carbon-halogen bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in the construction of complex molecular architectures. The position and nature of the halogen (F, Cl, Br, I) can be strategically chosen to control the regioselectivity of subsequent reactions. chemscene.com For instance, iodo-pyridines are particularly reactive in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions. ambeed.commdpi.com This reactivity makes halogenated pyridines, including di- and polyhalogenated derivatives, indispensable intermediates for the synthesis of pharmaceuticals, agrochemicals, and functional materials. chemscene.comresearchgate.net

Overview of Research Trajectories for 5-Iodopyridine-2-sulfinic Acid and its Conceptual Framework

The conceptual framework for the utility of 5-Iodopyridine-2-sulfinic acid is built upon the synergistic interplay of its three key functional components. The pyridine-2-sulfinic acid moiety is recognized as a powerful nucleophilic coupling partner in palladium-catalyzed reactions, offering a superior alternative to the often unstable pyridine-2-boronic acids. rsc.org The iodine atom at the 5-position provides a distinct and orthogonal reactive site for a second cross-coupling reaction, allowing for sequential and controlled molecular elaboration. ambeed.com

Research into this compound is likely to follow trajectories focused on its application as a dual-functionalized building block. A plausible and efficient synthetic route to 5-Iodopyridine-2-sulfinic acid involves the reduction of its corresponding sulfonyl chloride, 5-Iodopyridine-2-sulfonyl chloride. This precursor can be synthesized from 5-iodopyridine via chlorosulfonation. The resulting sulfinic acid is expected to be a key intermediate for creating diverse molecular libraries by leveraging its two distinct reactive centers.

Data Tables

Table 1: Properties of Related Halogenated Pyridine Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
2-Fluoro-5-iodopyridineC₅H₃FIN222.99Solid33-37
2-Amino-5-iodopyridineC₅H₅IN₂220.01Not AvailableNot Available
5-Bromo-2-iodopyridineC₅H₄BrIN283.89White Powder Solid112-113
2-Chloro-6-iodopyridine-4-sulfonyl chlorideC₅H₂Cl₂INO₂S337.95Not AvailableNot Available

Data sourced from various chemical suppliers and databases. sigmaaldrich.commdpi.com

Properties

Molecular Formula

C5H4INO2S

Molecular Weight

269.06 g/mol

IUPAC Name

5-iodopyridine-2-sulfinic acid

InChI

InChI=1S/C5H4INO2S/c6-4-1-2-5(7-3-4)10(8)9/h1-3H,(H,8,9)

InChI Key

QGXNDWWZXVWQHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1I)S(=O)O

Origin of Product

United States

Mechanistic Investigations into the Reactivity of 5 Iodopyridine 2 Sulfinic Acid

Mechanistic Studies of the Sulfinic Acid Functional Group Reactivity

The sulfinic acid group (-SO₂H) is a versatile functional group capable of undergoing a variety of reactions, including oxidation, reduction, and acting as both a nucleophile and an electrophile. The electronic environment of the pyridine (B92270) ring, influenced by the electron-withdrawing iodine atom, significantly modulates the reactivity of the sulfinic acid group in 5-Iodopyridine-2-sulfinic acid.

Elucidation of Oxidation Pathways to Sulfonic Acids and Sulfonates

The oxidation of sulfinic acids to sulfonic acids (R-SO₃H) is a common transformation. nih.gov This process involves the elevation of the sulfur atom's oxidation state from +4 in the sulfinic acid to +6 in the sulfonic acid. While specific mechanistic studies on 5-Iodopyridine-2-sulfinic acid are not extensively detailed in the provided search results, the general mechanism for sulfinic acid oxidation can be inferred.

The oxidation can be achieved using various oxidizing agents. The reaction generally proceeds through the attack of an oxygen atom from the oxidant on the sulfur atom of the sulfinic acid. The stability of sulfinic acids is a key factor, as they can be unstable and readily oxidize to the corresponding sulfonic acid. nih.gov The presence of the electron-withdrawing iodo-substituent on the pyridine ring might influence the rate of this oxidation by affecting the electron density on the sulfur atom.

A common method for preparing sulfinic acids involves the controlled oxidation of thiols. google.com However, these oxidation reactions can be difficult to control, often leading to the over-oxidation to sulfonic acids. google.com This highlights the propensity of the sulfinic acid group to undergo further oxidation.

ReactantOxidizing AgentProductReference
Sulfinic Acid (general)Peroxides, PermanganateSulfonic Acid nih.gov
Thiol (general)Weak oxidizing agentSulfinic Acid google.com
Thiol (general)Strong oxidizing agentSulfonic Acid google.com

Examination of Reductive Transformations of the Sulfinic Acid Functionality

The reduction of sulfinic acids can lead to the formation of sulfenic acids (R-SOH) or thiols (R-SH). Historically, the reduction of sulfinic acids was considered challenging. nih.gov However, the discovery of enzymes like sulfiredoxin has shown that this transformation is possible in biological systems, proceeding through an ATP-dependent mechanism. nih.gov

In a laboratory setting, the reduction of sulfinic acids is less common than their oxidation. The specific conditions and mechanisms for the reduction of 5-Iodopyridine-2-sulfinic acid would depend on the reducing agent employed. Strong reducing agents would be required to achieve this transformation.

Exploration of Nucleophilic Behavior and Related Reaction Mechanisms

The sulfinic acid group, or more specifically its conjugate base, the sulfinate anion (R-SO₂⁻), can act as a nucleophile. The sulfur atom in the sulfinate anion is nucleophilic and can attack electrophilic centers. biorxiv.org This nucleophilic character is fundamental to many of its synthetic applications.

The reaction of sulfinates with alkyl halides typically leads to the formation of sulfones (R-SO₂-R'), where the sulfur atom forms a new bond with the carbon atom of the alkyl group. wikipedia.org The mechanism involves the nucleophilic attack of the sulfinate anion on the electrophilic carbon of the alkyl halide.

NucleophileElectrophileProductReference
Sulfinate AnionAlkyl HalideSulfone wikipedia.org
Sulfinate AnionMichael AcceptorAdduct researchgate.net

Analysis of Electrophilic Activation and Reactivity Profiles

While the sulfinate anion is nucleophilic, the sulfinic acid itself can be activated to become electrophilic. The sulfur atom in sulfinic acid can be attacked by strong nucleophiles. Furthermore, the protonated form of the sulfinic acid can be more susceptible to nucleophilic attack.

The electrophilic nature of sulfinic acids is also evident in their disproportionation reaction, where one molecule is oxidized to a sulfonic acid and another is reduced. This process is believed to involve a sulfinyl sulfone intermediate. wikipedia.org

Pyridine Ring Reactivity and Substitution Mechanistic Pathways

The pyridine ring in 5-Iodopyridine-2-sulfinic acid is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electron deficiency is further enhanced by the presence of the electron-withdrawing iodine atom at the 5-position. This electronic nature makes the pyridine ring susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atom.

Detailed Studies of Nucleophilic Aromatic Substitution on the Pyridine Core

Nucleophilic aromatic substitution (SNA) is a key reaction for functionalizing electron-deficient aromatic rings like pyridine. chemistrysteps.com The presence of a good leaving group and electron-withdrawing substituents on the ring facilitates this reaction. chemistrysteps.com In 5-Iodopyridine-2-sulfinic acid, both the iodine atom and the sulfinic acid group can potentially act as leaving groups.

The most common mechanism for SNA is the addition-elimination pathway. chemistrysteps.com This involves the initial attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com In the subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring.

For 5-Iodopyridine-2-sulfinic acid, nucleophilic attack is likely to occur at the 2- or 6-position, which are activated by the ring nitrogen. The presence of the iodo group at the 5-position further deactivates the ring towards electrophilic attack but enhances its reactivity towards nucleophiles. Studies on related systems, such as 5-nitropyridine-2-sulfonic acid, have shown that the sulfonate group can be displaced by various nucleophiles, including alkoxides and amines. researchgate.netbath.ac.uk This suggests that the sulfinic acid group in 5-Iodopyridine-2-sulfinic acid could also be a viable leaving group in SNA reactions.

The relative leaving group ability of the iodo and sulfinic acid groups would depend on the reaction conditions and the nature of the nucleophile. The iodine atom is a good leaving group in many SNA reactions.

SubstrateNucleophileProductReference
Aryl Halide (with EWG)-OH, -OR, -SR, NH₃Substituted Aryl Compound chemistrysteps.com
5-Nitropyridine-2-sulfonic acidAlcohols, Amines2-Substituted-5-nitropyridines researchgate.net
2-HalopyridinesDeprotonated dialkylamines2-Dialkylaminopyridines bath.ac.uk

Mechanistic Aspects of Electrophilic Aromatic Substitution on Pyridine Derivatives

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. However, the pyridine ring presents a unique case due to the presence of the nitrogen atom. The nitrogen atom's lone pair of electrons can act as a Lewis base, readily reacting with electrophiles. This interaction deactivates the ring towards further electrophilic attack and directs incoming electrophiles to specific positions. masterorganicchemistry.comlkouniv.ac.iniust.ac.ir

In the context of 5-iodopyridine-2-sulfinic acid, the pyridine nitrogen significantly influences the regioselectivity of EAS reactions. The nitrogen atom deactivates the ring, making it less susceptible to electrophilic attack than benzene (B151609). iust.ac.ir This deactivation is a consequence of the nitrogen's electron-withdrawing inductive effect. When an electrophile does attack, it typically does so at the 3- or 5-position, as the intermediate carbocation (arenium ion) is more stable than if the attack were to occur at the 2-, 4-, or 6-position. masterorganicchemistry.comlkouniv.ac.in The presence of the iodine atom at the 5-position and the sulfinic acid group at the 2-position further complicates the reactivity profile. Both groups are electron-withdrawing, further deactivating the ring towards EAS. The sulfinic acid group, in particular, is a strong deactivating group, and its presence at the 2-position would be expected to strongly disfavor electrophilic attack at the adjacent 3-position.

The general mechanism for EAS involves a two-step process:

Attack of the electrophile: The aromatic π system attacks the electrophile (E+), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This is the slow, rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.comlkouniv.ac.in

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. This step is typically fast. masterorganicchemistry.comlkouniv.ac.in

For pyridine derivatives, the initial interaction often involves the electrophile coordinating to the nitrogen atom, forming an N-pyridinium salt. iust.ac.ir This further deactivates the ring. Under harsh reaction conditions, substitution can occur, but the yields are often low.

Investigation of Radical Reactions Involving the Pyridine Moiety

The pyridine moiety can also participate in radical reactions. One of the most notable examples is the Minisci reaction, which allows for the alkylation of electron-deficient heterocycles like pyridine. wikipedia.org The reaction typically involves the generation of an alkyl radical from a carboxylic acid using a silver nitrate (B79036) and ammonium (B1175870) persulfate system. This radical then attacks the protonated pyridine ring, preferentially at the 2- or 4-positions.

The mechanism of the Minisci reaction is generally understood to proceed via the following steps:

Radical Generation: An alkyl radical is formed from the corresponding carboxylic acid.

Radical Addition: The alkyl radical adds to the protonated pyridine ring.

Oxidation and Deprotonation: The resulting radical cation is oxidized and then deprotonated to yield the substituted pyridine.

In the case of 5-iodopyridine-2-sulfinic acid, the presence of the iodo and sulfinic acid groups would influence the regioselectivity of such radical reactions. The electron-withdrawing nature of these substituents would further enhance the electron-deficient character of the pyridine ring, potentially increasing its reactivity towards nucleophilic radicals.

Reactivity Mechanisms of the C-5 Iodine Substituent in 5-Iodopyridine-2-sulfinic Acid

The iodine atom at the C-5 position is a key handle for a variety of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions.

Mechanistic Investigations of Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are powerful tools for the formation of carbon-carbon bonds. mt.comlibretexts.orgwikipedia.org These reactions are widely used in the synthesis of pharmaceuticals and other complex organic molecules. mt.com The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. mt.comlibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 5-iodopyridine derivative to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

Negishi Coupling: This reaction is similar to the Suzuki coupling but utilizes an organozinc reagent instead of an organoboron compound. wikipedia.org The mechanistic cycle is analogous, involving oxidative addition, transmetalation with the organozinc species, and reductive elimination. researchgate.net

The reactivity of iodopyridines in these cross-coupling reactions is generally high due to the relatively weak C-I bond, which facilitates the initial oxidative addition step. researchgate.net

Table 1: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling Reactions

Mechanistic Step Description Key Intermediates
Oxidative Addition The Pd(0) catalyst inserts into the aryl-halide bond. Pd(II)-aryl-halide complex
Transmetalation The organometallic reagent transfers its organic group to the palladium center. Di-organo-Pd(II) complex
Reductive Elimination The two organic groups on the palladium couple and are eliminated, regenerating the Pd(0) catalyst. Biaryl product and Pd(0) catalyst

Exploration of Other Transition Metal-Catalyzed Transformations

Besides palladium, other transition metals like copper and nickel can also catalyze cross-coupling reactions involving iodopyridines. mdpi.comacs.orgbeilstein-journals.org

Sonogashira Coupling: This copper and palladium co-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. mdpi.combeilstein-journals.org The mechanism is thought to involve a palladium cycle similar to the Suzuki and Negishi reactions, and a copper cycle that facilitates the formation of a copper acetylide intermediate.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. researchgate.net The mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine and subsequent reductive elimination of the aminated product.

Heck Reaction: This reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. mt.com The mechanism involves oxidative addition, migratory insertion of the alkene into the Pd-C bond, and β-hydride elimination to give the substituted alkene product.

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.

Mechanistic Pathways of Nucleophilic Displacement of the Iodine Atom

The iodine atom in iodopyridines can also be displaced by nucleophiles, although this is generally less common than for other halopyridines due to the stronger C-I bond compared to C-Br or C-Cl bonds in the context of nucleophilic aromatic substitution (SNAAr). However, under certain conditions, direct nucleophilic displacement can occur. cymitquimica.comorgchemres.orgresearchgate.net

The mechanism of nucleophilic aromatic substitution on pyridines typically proceeds through an addition-elimination pathway involving a Meisenheimer-like intermediate. orgchemres.org The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate. The leaving group then departs, restoring the aromaticity of the ring. The rate of this reaction is influenced by the nature of the nucleophile, the leaving group, and the electronic properties of the pyridine ring. The presence of electron-withdrawing groups, such as the sulfinic acid group in 5-iodopyridine-2-sulfinic acid, would be expected to activate the ring towards nucleophilic attack.

Synergistic Electronic and Steric Effects of the Sulfinic Acid and Iodine on Pyridine Ring Activation

Electronic Effects: Both the sulfinic acid group and the iodine atom are electron-withdrawing groups. The sulfinic acid group, particularly when deprotonated to the sulfinate anion, is a strong electron-withdrawing group through both induction and resonance. The iodine atom is primarily an inductively withdrawing group. The combined effect of these two groups is a significant deactivation of the pyridine ring towards electrophilic attack and a corresponding activation towards nucleophilic attack. lkouniv.ac.inrsc.org

Steric Effects: The sulfinic acid group at the 2-position and the iodine atom at the 5-position exert steric hindrance that can influence the regioselectivity of reactions. For example, in cross-coupling reactions, the steric bulk of the sulfinic acid group might favor the approach of the catalyst to the less hindered C-5 position. Similarly, in radical reactions, the steric environment around the different positions of the pyridine ring will play a role in determining the site of attack.

Exploration of 5 Iodopyridine 2 Sulfinic Acid Derivatives and Analogues

Synthesis and Reactivity Profiles of Esters and Amides Derived from 5-Iodopyridine-2-sulfinic Acid

The synthesis of esters and amides from 5-Iodopyridine-2-sulfinic acid typically proceeds through an activated intermediate, most commonly the corresponding sulfinyl chloride. This intermediate, 5-iodopyridine-2-sulfinyl chloride, can be prepared by treating the sulfinic acid with a chlorinating agent such as thionyl chloride.

Once formed, the sulfinyl chloride is a versatile electrophile for the synthesis of sulfinate esters and sulfinamides. The general reactivity of sulfinyl chlorides allows for straightforward derivatization.

Synthesis of Sulfinate Esters:

The reaction of 5-iodopyridine-2-sulfinyl chloride with a variety of alcohols in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is expected to yield the corresponding sulfinate esters. The reaction is typically performed at low temperatures to minimize side reactions.

Synthesis of Sulfinamides:

Similarly, sulfinamides can be synthesized by reacting the sulfinyl chloride with primary or secondary amines. researchgate.net This reaction is also generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. One-pot reductive protocols for the synthesis of sulfinamides from sulfonyl chlorides have also been described, which could be adapted for sulfinyl chlorides. researchgate.net Furthermore, metal- and additive-free transsulfinamidation of N-unsubstituted sulfinamides with various amines presents another potential route to diverse sulfinamides. researchgate.net

Reactivity Profiles:

Sulfinate esters and sulfinamides derived from 5-Iodopyridine-2-sulfinic acid are expected to exhibit reactivity characteristic of these functional groups. The sulfur atom in sulfinates and sulfinamides is chiral, which can be a key feature in asymmetric synthesis. The sulfoxide (B87167) group in these compounds can be activated under acidic conditions with reagents like N-bromosuccinimide (NBS) and subsequently reacted with various nucleophiles. researchgate.net The iodine atom at the 5-position of the pyridine ring offers a handle for further functionalization via cross-coupling reactions, which will be discussed in the following section.

Targeted Functionalization of the Pyridine Ring in 5-Iodopyridine-2-sulfinic Acid Derivatives

The pyridine ring in derivatives of 5-Iodopyridine-2-sulfinic acid is amenable to a range of functionalization reactions, allowing for the introduction of diverse substituents. The existing iodo and sulfinic acid/ester/amide groups influence the regioselectivity of these transformations.

Key functionalization strategies include:

Cross-Coupling Reactions: The carbon-iodine bond at the 5-position is a prime site for transition-metal-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with boronic acids, Sonogashira coupling with terminal alkynes, and Buchwald-Hartwig amination with amines are all viable methods for introducing new carbon-carbon and carbon-nitrogen bonds. beilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr): While the pyridine ring is electron-deficient, the presence of the sulfinyl group may not be sufficient to activate the ring towards SNAr reactions at other positions. However, derivatization to a pyridine N-oxide could facilitate nucleophilic attack. organic-chemistry.org

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring is generally difficult. wikipedia.org However, specific methods for nitration and sulfonation of pyridines exist, often requiring harsh conditions. wikipedia.org For instance, 3-nitropyridine (B142982) can be obtained from pyridine, and this methodology could potentially be adapted. researchgate.net

Directed Ortho-Metalation (DoM): The sulfinamide or other directing groups at the 2-position could potentially direct lithiation to the 3-position, allowing for subsequent reaction with various electrophiles.

Design and Synthesis of Analogues with Alternate Halogen Substituents (e.g., Bromo, Chloro)

The development of analogues of 5-Iodopyridine-2-sulfinic acid with different halogen substituents at the 5-position, such as bromine or chlorine, is a logical extension of this chemical space. The synthesis of these analogues would likely follow a similar synthetic pathway to the iodo-derivative, starting from the corresponding 5-halo-2-aminopyridine or 2,5-dihalopyridine.

For example, the synthesis of 5-bromopyridine-2-sulfinic acid could commence from commercially available 2-amino-5-bromopyridine. orgsyn.org Diazotization of the amino group followed by reaction with sulfur dioxide in the presence of a copper catalyst (the Meerwein reaction) could potentially yield the desired sulfinic acid. Alternatively, metal-halogen exchange on a 2,5-dihalopyridine followed by quenching with sulfur dioxide is another plausible route. The synthesis of 5-chloropyridine-2-boronic acid has been reported, which could serve as a precursor. google.com

The reactivity of these bromo- and chloro-analogues in cross-coupling reactions would be different from the iodo-derivative, with the C-I bond being the most reactive, followed by C-Br, and then C-Cl. This differential reactivity can be exploited for selective functionalization.

Development of Analogues with Varied Substitution Patterns on the Pyridine Heterocycle

Creating a library of analogues with diverse substitution patterns on the pyridine ring is crucial for exploring structure-activity relationships in medicinal chemistry and materials science. mountainscholar.org Several synthetic strategies can be employed to achieve this:

De Novo Pyridine Synthesis: One-pot multi-component reactions, such as the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis, allow for the construction of highly substituted pyridines from simple acyclic precursors. wikipedia.orgcore.ac.uk By carefully selecting the starting materials, pyridines with various substituents at different positions can be prepared, which can then be converted to the corresponding 2-sulfinic acids.

Functionalization of Pre-existing Pyridine Scaffolds: As discussed in section 4.2, various cross-coupling and substitution reactions can be used to introduce a wide range of functional groups onto the pyridine ring of a pre-functionalized precursor. For instance, starting with a 2-amino-5-halopyridine, the halogen can be replaced via a coupling reaction, and then the amino group can be converted to the sulfinic acid moiety.

Integration of 5-Iodopyridine-2-sulfinic Acid Moieties into Novel Polycyclic Heteroaromatic Systems

The 5-Iodopyridine-2-sulfinic acid scaffold can serve as a valuable building block for the synthesis of more complex, fused polycyclic heteroaromatic systems. These larger ring systems are of significant interest in various fields, including medicinal chemistry and materials science. chim.it

The general strategy involves introducing functional groups onto the pyridine ring that can participate in a subsequent cyclization reaction. For example:

Synthesis of Imidazo[1,2-a]pyridines: The sulfinamide nitrogen of a 2-sulfinamidopyridine derivative could potentially act as a nucleophile in an intramolecular cyclization. More commonly, a 2-aminopyridine (B139424) derivative is reacted with an α-haloketone. Thus, the 2-sulfinic acid group would need to be installed after the formation of the fused ring system, or a synthetic equivalent would be required.

Synthesis of Pyrazolo[1,5-a]pyridines: An efficient method for the synthesis of pyrazolo[1,5-a]pyridine (B1195680) derivatives involves the cross-dehydrogenative coupling of β-dicarbonyl compounds with N-amino-2-iminopyridines. acs.org A derivative of 5-iodopyridine could potentially be elaborated to an N-amino-2-iminopyridine precursor for this type of reaction.

Palladium-Catalyzed Annulation Reactions: The iodine atom at the 5-position and a suitable functional group at the 4- or 6-position could be used in a palladium-catalyzed intramolecular annulation to form a new fused ring.

The development of synthetic routes to these novel polycyclic systems based on the 5-Iodopyridine-2-sulfinic acid moiety opens up new avenues for the discovery of compounds with unique chemical and biological properties.

Theoretical and Computational Chemistry Studies of 5 Iodopyridine 2 Sulfinic Acid

Quantum Mechanical Investigations of Electronic Structure, Stability, and Reactivity

Quantum mechanical calculations are fundamental to understanding the molecular structure and properties of 5-Iodopyridine-2-sulfinic acid. The pyridine (B92270) ring is an aromatic system, structurally related to benzene (B151609) but with one carbon atom replaced by nitrogen. wikipedia.org This substitution has significant electronic consequences. The nitrogen atom is more electronegative than carbon, leading to an uneven distribution of electron density across the ring and the presence of a permanent dipole moment. wikipedia.orggcwgandhinagar.com The nitrogen atom's lone pair of electrons resides in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic π-system, which accounts for the basic properties of pyridines. wikipedia.orggcwgandhinagar.com

The electronic structure of 5-Iodopyridine-2-sulfinic acid is further influenced by its substituents. The iodine atom at the 5-position and the sulfinic acid group (-SO₂H) at the 2-position modify the electron density and reactivity of the pyridine core. The electronegative nitrogen atom makes the pyridine ring generally less reactive towards electrophilic substitution compared to benzene. gcwgandhinagar.com Computational studies can precisely map this electron distribution, highlighting the electron-deficient nature of the carbons at positions 2, 4, and 6.

Stability, often correlated with resonance energy, can also be quantified. Pyridine itself has a lower resonance stabilization energy than benzene, a difference that can be calculated using quantum mechanical methods. wikipedia.org The substituents on 5-Iodopyridine-2-sulfinic acid will further modulate this stability. Reactivity can be predicted by examining the calculated electronic properties. For instance, electrophilic attack is predicted to occur preferentially at the nitrogen atom, while nucleophilic attack is favored at the electron-deficient carbon atoms, particularly positions 2 and 4. gcwgandhinagar.com

Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction and Energy Profiling

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and, consequently, the reactivity of molecules. mdpi.com It is particularly valuable for predicting reaction pathways and constructing detailed energy profiles. For 5-Iodopyridine-2-sulfinic acid, DFT can be used to model potential reactions, such as nucleophilic substitution at the carbon bearing the sulfinic acid group or reactions involving the sulfinic acid moiety itself. researchgate.net

For example, DFT could be employed to model the substitution of the sulfinic acid group by a nucleophile. The calculation would identify the transition state structure and its associated energy, allowing for the prediction of the reaction's feasibility and rate. Such computational modeling is instrumental in designing and optimizing synthetic routes. vulcanchem.com

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction This table provides a conceptual example of data obtained from DFT calculations for a generic reaction pathway.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants5-Iodopyridine-2-sulfinic acid + Nucleophile0.0
Transition State (TS1)Highest energy point on the reaction path+25.5
IntermediateA metastable species formed during the reaction+5.2
Transition State (TS2)A second energy barrier to overcome+15.0
ProductsFinal substituted pyridine product-10.8

Analysis of Frontier Molecular Orbitals and Electron Density Distribution

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comethz.ch The energies and distributions of these orbitals are critical for predicting a molecule's chemical reactivity and electronic properties. mdpi.commalayajournal.org

The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com

The LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive. mdpi.com

For 5-Iodopyridine-2-sulfinic acid, the electron-withdrawing effects of the ring nitrogen and the iodo-substituent would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine. The distribution of these orbitals reveals the most probable sites for reaction. The HOMO would likely show significant density on the sulfinic acid group and potentially the nitrogen atom, while the LUMO would be distributed over the electron-deficient pyridine ring, particularly at the carbon atoms ortho and para to the nitrogen. malayajournal.orgnih.gov Analysis of the molecular electrostatic potential (MEP) map, which illustrates the charge distribution, complements FMO analysis by visually identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions of the molecule. malayajournal.org

Table 2: Representative FMO Data for Substituted Pyridine Derivatives This table shows typical energy values obtained from DFT calculations for analogous compounds, demonstrating the influence of substituents on electronic properties. mdpi.com Values are for illustrative purposes.

CompoundE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)Kinetic Stability
Pyridine Derivative A-5.98-1.124.86High
Pyridine Derivative B-6.25-2.124.13Lower
Pyridine Derivative C-5.89-0.875.02Higher

Computational Prediction of Spectroscopic Parameters and Their Interpretation

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures. Methods like DFT can be used to calculate parameters for various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. vulcanchem.comresearchgate.net

For ¹H and ¹³C NMR spectroscopy, calculations can predict the chemical shifts (δ) of each unique atom in the molecule. These predicted shifts are then compared with experimental spectra. A strong correlation between the calculated and observed values provides confidence in the structural assignment. For 5-Iodopyridine-2-sulfinic acid, calculations would predict distinct signals for the three protons on the pyridine ring and the five carbon atoms, with their chemical shifts influenced by the electronic effects of the nitrogen, iodine, and sulfinic acid groups. vulcanchem.com

Similarly, IR spectra can be computationally predicted by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=N stretching, or the characteristic S=O stretches of the sulfinic acid group. vulcanchem.com These predicted frequencies and their intensities help in the assignment of absorption bands in an experimental IR spectrum.

Table 3: Illustrative Comparison of Experimental vs. Computationally Predicted Spectroscopic Data Based on methodology for similar compounds like 6-bromopyridine-3-sulfonyl fluoride. vulcanchem.com Data are hypothetical.

ParameterExperimental ValueCalculated ValueAssignment
¹H NMR Chemical Shift (ppm)~8.98.95Proton adjacent to N and -SO₂H
¹³C NMR Chemical Shift (ppm)~152151.8Carbon attached to -SO₂H group
IR Frequency (cm⁻¹)~13701368S=O asymmetric stretch
IR Frequency (cm⁻¹)~11601155S=O symmetric stretch

Molecular Dynamics Simulations and Modeling of Intermolecular Interactions

While quantum mechanical calculations typically model molecules in isolation (in the gas phase), Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules over time in a more realistic environment, such as in a solvent. acs.org MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes and intermolecular interactions. researchgate.net

For 5-Iodopyridine-2-sulfinic acid, MD simulations can be particularly useful for understanding how it interacts with solvent molecules. For instance, a simulation could model the compound in a polar aprotic solvent to study how the solvent molecules arrange themselves around the solute. By analyzing radial distribution functions from the simulation, one can gain insight into the structure of the solvation shells around different parts of the molecule, such as the polar sulfinic acid group or the pyridine nitrogen. This information is vital, as solvent interactions can significantly affect a molecule's stability and reactivity.

MD simulations are also employed to model specific intermolecular interactions, such as hydrogen bonding. mdpi.com The sulfinic acid group of 5-Iodopyridine-2-sulfinic acid can act as both a hydrogen bond donor (from the -OH) and acceptor (at the oxygens). Simulations can predict the strength, geometry, and lifetime of these hydrogen bonds with other molecules, which is crucial for understanding its behavior in condensed phases and biological systems. acs.org

Coordination Chemistry and Metal Complexes of 5 Iodopyridine 2 Sulfinic Acid

Principles of Ligand Design for Pyridine-Sulfinic Acid Coordination Systems

The design of ligands is a cornerstone of coordination chemistry, as the ligand's structure dictates the resulting metal complex's geometry, stability, and reactivity. For systems based on pyridine-sulfinic acids, several key principles apply.

Bifunctionality and Donor Properties : The 5-Iodopyridine-2-sulfinic acid ligand is bifunctional. The pyridine (B92270) nitrogen acts as a soft Lewis base, readily coordinating with a variety of transition metals. researchgate.netjscimedcentral.com The sulfinate group (-SO₂H) can be deprotonated to a sulfinate anion (-SO₂⁻), which is an ambidentate ligand capable of coordinating through either the sulfur or oxygen atoms. The oxygen atoms are hard donors, preferring hard metal ions, while the sulfur atom is a softer donor. This hard-soft donor combination allows the ligand to bridge different types of metal centers or adopt various coordination modes with a single metal.

Electronic Effects : The pyridine ring is electronically modified by its substituents. The sulfinate group is electron-withdrawing, which reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine. jscimedcentral.com The iodine atom at the 5-position is also electron-withdrawing through induction, further decreasing the electron density on the ring and the donor strength of the nitrogen atom. This electronic tuning can influence the strength of the metal-ligand bond and the redox properties of the final complex.

Steric Constraints : The positions of the iodo and sulfinate groups on the pyridine ring impose steric constraints that influence how the ligand can approach and bind to a metal center. The sulfinate group at the 2-position, adjacent to the nitrogen donor, can lead to the formation of stable five- or six-membered chelate rings when both the nitrogen and a sulfinate oxygen coordinate to the same metal ion.

Supramolecular Interactions : The iodine atom can participate in halogen bonding, a non-covalent interaction that can direct the self-assembly of complexes in the solid state, leading to specific crystal packing and potentially influencing the material's properties.

Synthetic Strategies and Advanced Structural Characterization of Metal Complexes

The synthesis of metal complexes with 5-Iodopyridine-2-sulfinic acid can be achieved through several established methods, followed by rigorous characterization to elucidate their structures.

Synthetic Approaches Common synthetic strategies typically involve the direct reaction of the ligand with a suitable metal salt in a solvent. jscimedcentral.comekb.eg The choice of solvent, temperature, and reaction time are critical parameters that can influence the final product's crystallinity and coordination geometry.

Solvothermal Synthesis : This method involves heating the reactants in a sealed vessel at temperatures above the solvent's boiling point. It is widely used for preparing crystalline coordination polymers and Metal-Organic Frameworks (MOFs), as the conditions can promote the formation of thermodynamically stable products. nih.gov

Reflux Reaction : A simpler method involves heating the ligand and metal salt in a solvent under reflux. This is often sufficient for the synthesis of discrete molecular complexes. jscimedcentral.comekb.eg

Layer-by-Layer (LbL) Deposition : For creating thin films and surface-confined assemblies, LbL deposition can be employed, where a substrate is alternately dipped into solutions of the metal ion and the ligand. nih.gov

Advanced Structural Characterization A combination of spectroscopic and diffraction techniques is essential to fully characterize the resulting metal complexes. mdpi.com

Technique Information Obtained References
Single-Crystal X-ray Diffraction Provides the definitive three-dimensional structure, including bond lengths, bond angles, coordination geometry of the metal center, and solid-state packing. mdpi.comrsc.org
Fourier-Transform Infrared (FT-IR) Spectroscopy Confirms ligand coordination by observing shifts in the vibrational frequencies of the S=O and C=N bonds upon binding to the metal ion. nih.gov
UV-Visible Spectroscopy Used to study the electronic properties of the complex, including d-d electronic transitions of the metal ion and metal-to-ligand or ligand-to-metal charge transfer (CT) bands. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy For diamagnetic complexes, ¹H and ¹³C NMR can show shifts in the ligand's resonances upon coordination, providing information about the complex's structure in solution.
Elemental Analysis Determines the elemental composition (C, H, N, S) of the complex, which helps to confirm its empirical formula and purity. mdpi.com
Magnetic Susceptibility Measures the magnetic properties of the complex, distinguishing between paramagnetic (unpaired electrons) and diamagnetic (no unpaired electrons) species. nih.gov

Mechanistic Insights into Metal-Ligand Interactions and Reactivity in Complexes

Understanding the nature of the metal-ligand bond and the resulting reactivity is crucial for designing functional coordination compounds.

Coordination Modes : The sulfinate group's ambidentate nature allows for multiple coordination modes. It can act as a monodentate ligand, coordinating through one oxygen atom (O-sulfinato) or the sulfur atom (S-sulfinato). It can also act as a bridging ligand, connecting two metal centers, either through two oxygen atoms or through one oxygen and the sulfur atom. The formation of a chelate ring involving the pyridine nitrogen and one sulfinate oxygen is also a highly probable coordination mode.

Reactivity : The reactivity of the complex can be centered on the metal or the ligand. rsc.org

Metal-Centered Reactivity : The metal ion can act as a Lewis acid, catalyzing reactions at a substrate that coordinates to it. The ligand environment modulates the metal's Lewis acidity and steric accessibility.

Ligand-Centered Reactivity : The coordinated ligand can undergo reactions that are not possible for the free ligand. For instance, the electron density distribution in the pyridine ring is altered upon coordination, which could change its susceptibility to nucleophilic or electrophilic attack. The complex as a whole can also participate in redox reactions, which may involve both the metal and the ligand. jscimedcentral.commdpi.com

Exploration of Catalytic Applications of its Coordination Compounds

Coordination compounds are widely used as catalysts in organic synthesis and industrial processes. nih.gov Complexes of 5-Iodopyridine-2-sulfinic acid have the potential for various catalytic applications due to the combined features of the metal center and the tailored ligand environment.

Oxidation Catalysis : Many transition metal complexes are effective oxidation catalysts. uu.nl A complex of 5-Iodopyridine-2-sulfinic acid with metals like copper, manganese, or iron could potentially catalyze the oxidation of alcohols, alkenes, or catechols. The ligand would stabilize the metal in various oxidation states and influence the catalyst's selectivity and stability.

Lewis Acid Catalysis : The metal center in the complex can function as a Lewis acid to activate substrates in reactions such as Diels-Alder, Friedel-Crafts, or esterification reactions. mdpi.com The ligand's structure can create a specific chiral environment around the metal, potentially enabling enantioselective catalysis.

Photocatalysis : Porphyrin-based MOFs and other coordination complexes are studied for their ability to absorb light and catalyze reactions like CO₂ reduction or hydrogen evolution. mdpi.com Pyridine-containing complexes can also be photoactive, and incorporating them into larger structures could lead to materials for solar energy conversion.

The performance of these potential catalysts would be influenced by the choice of metal, the coordination geometry, and the electronic properties imparted by the 5-iodopyridine-2-sulfinate ligand.

Potential Catalytic Application Role of Metal-Ligand Complex Key Features References
Aerobic Oxidation of Alcohols Metal center cycles between oxidation states to facilitate oxygen activation and substrate oxidation.Redox-active metal (e.g., Cu, Fe); stable ligand framework. uu.nl
Olefin Epoxidation Metal-peroxo intermediate transfers an oxygen atom to the double bond.Lewis acidic metal (e.g., Mo, V); ligand controls access to the active site. nih.gov
Esterification Lewis acidic metal center activates the carbonyl group of the carboxylic acid.Thermally stable complex; tunable Lewis acidity. mdpi.com

Development of Metal-Organic Frameworks (MOFs) Incorporating Sulfinate Ligands

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal nodes linked by organic ligands. nih.gov The bifunctional nature of 5-Iodopyridine-2-sulfinic acid makes it an excellent candidate for use as an organic linker in the synthesis of novel MOFs. uol.dedntb.gov.ua

Linker Functionality : In a MOF structure, the ligand would bridge metal centers or metal clusters. The pyridine nitrogen could coordinate to one metal center while the sulfinate group coordinates to another, leading to the formation of a porous 2D or 3D network. acs.orgnih.gov The length and rigidity of the linker are critical factors that determine the pore size and topology of the resulting MOF.

Synthesis and Structure : MOFs incorporating this ligand would likely be synthesized using solvothermal methods. acs.org The final structure would depend on the coordination preferences of the metal ion used. For example, metals that favor octahedral coordination could form different network topologies than those that prefer tetrahedral coordination.

Potential Properties and Applications :

Gas Storage and Separation : The pores within the MOF could be tailored to selectively adsorb certain gases, making them useful for applications like carbon capture or hydrogen storage.

Heterogeneous Catalysis : If the metal nodes have open coordination sites, or if catalytically active complexes are incorporated into the pores, the MOF can act as a recyclable, heterogeneous catalyst. acs.org

Sensing : The framework could be designed to change its optical or electronic properties upon binding specific guest molecules, enabling its use as a chemical sensor. researchgate.net The presence of the iodine atom could also be exploited for post-synthetic modification, where new functional groups are attached to the framework to further tune its properties. dntb.gov.ua

MOF Component Role in Framework Potential Influence of 5-Iodopyridine-2-sulfinic acid References
Metal Ion/Cluster Node or Secondary Building Unit (SBU)Dictates the coordination geometry and dimensionality of the network. acs.org
Organic Linker Strut connecting the nodesThe ligand's geometry determines the network topology and pore dimensions. uol.denih.gov
Functional Group (Iodo) Site for post-synthetic modificationAllows for tuning of pore environment and properties after the MOF is formed. dntb.gov.ua
Functional Group (Sulfinate) Coordination site; potential proton conductorProvides a strong, anionic coordination site; sulfonic/sulfinic acid groups are known to facilitate proton transport. uol.dedntb.gov.ua

Advanced Analytical Methodologies for the Comprehensive Investigation of 5 Iodopyridine 2 Sulfinic Acid

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy, High-Resolution Mass Spectrometry)

Spectroscopic methods are fundamental to confirming the identity and structure of 5-iodopyridine-2-sulfinic acid. High-resolution techniques provide detailed information about the molecular framework and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of the molecule. For 5-iodopyridine-2-sulfinic acid, ¹H NMR and ¹³C NMR spectra would provide definitive evidence for the substitution pattern on the pyridine (B92270) ring.

¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at the C-3, C-4, and C-6 positions of the pyridine ring. The chemical shifts and coupling constants (J-values) would be characteristic of the electronic environment created by the iodo and sulfinic acid substituents. Based on data for analogous substituted pyridines, the proton at C-6, being adjacent to the nitrogen, would likely appear at the most downfield position.

¹³C NMR: The carbon spectrum would display five signals for the pyridine ring carbons. The carbon atom bonded to the iodine (C-5) would be significantly influenced by the heavy atom effect, while the carbon bearing the sulfinic acid group (C-2) would also show a characteristic chemical shift.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Iodopyridine-2-sulfinic Acid (Note: These are estimated values based on analogous compounds and predictive models, as direct experimental data is not publicly available.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C-2-~160-165
C-3~7.8-8.0~120-125
C-4~7.4-7.6~140-145
C-5-~95-100
C-6~8.6-8.8~150-155

Fourier-Transform Infrared (FTIR) Spectroscopy probes the vibrational modes of the molecule's functional groups. researchgate.net The FTIR spectrum of 5-iodopyridine-2-sulfinic acid would be characterized by specific absorption bands. Key expected vibrations include the O-H stretch of the sulfinic acid group, which would appear as a broad band, and the S=O stretch, typically observed in the 1040-1200 cm⁻¹ region. researchgate.net Aromatic C-H and C=C/C=N stretching vibrations from the pyridine ring would also be present. acs.orgpw.edu.pl

Interactive Data Table: Characteristic FTIR Absorption Bands for 5-Iodopyridine-2-sulfinic Acid

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Sulfinic Acid (S-OH)O-H Stretch3200-3600 (broad)
Pyridine RingAromatic C-H Stretch3000-3100
Pyridine RingC=C and C=N Stretches1400-1600
Sulfinic Acid (S=O)S=O Asymmetric Stretch1185-1235
Sulfinic Acid (S=O)S=O Symmetric Stretch1040-1090
C-I BondC-I Stretch500-600

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. researchgate.net Using a technique like electrospray ionization (ESI), 5-iodopyridine-2-sulfinic acid would likely be observed as its deprotonated molecule [M-H]⁻ in negative ion mode or its protonated form [M+H]⁺ in positive ion mode. The precise mass measurement would confirm the presence of iodine and sulfur atoms and distinguish the compound from others with the same nominal mass. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) could further confirm the structure by showing characteristic losses, such as the loss of SO₂.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While spectroscopic methods provide evidence for molecular connectivity, single-crystal X-ray diffraction (SCXRD) offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. acs.orgfigshare.com This technique provides precise bond lengths, bond angles, and torsional angles. For 5-iodopyridine-2-sulfinic acid, an SCXRD analysis would definitively confirm the substitution pattern on the pyridine ring.

Furthermore, SCXRD reveals the supramolecular architecture, including intermolecular interactions like hydrogen bonding. In the crystal lattice of 5-iodopyridine-2-sulfinic acid, it is expected that the sulfinic acid groups would form strong hydrogen bonds, potentially leading to the formation of dimers or extended chains. acs.org The pyridine nitrogen may also act as a hydrogen bond acceptor. These interactions govern the crystal packing and influence the material's physical properties. A study of related pyridine sulfonic acids has shown the prevalence of strong N⁺–H···O⁻ hydrogen bonds in their zwitterionic forms, which dictates their crystal packing. acs.orgfigshare.com

High-Performance Chromatographic Methods for Purity Assessment, Separation, and Quantification (e.g., HPLC-ESI-MS/MS, Ion Exchange Chromatography)

Chromatographic techniques are essential for separating 5-iodopyridine-2-sulfinic acid from impurities, starting materials, and byproducts, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) coupled with detectors such as UV-Vis or mass spectrometry is a primary tool for purity assessment.

Reversed-Phase HPLC: A common approach would utilize a C18 stationary phase with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. sielc.compatsnap.com The compound's retention time would be characteristic under specific conditions (flow rate, temperature, gradient).

HPLC-ESI-MS/MS: Coupling HPLC with tandem mass spectrometry provides a highly sensitive and selective method for both quantification and identification of the target compound and any impurities. researchgate.net This is particularly useful for analyzing complex reaction mixtures.

Ion Exchange Chromatography (IEC) is a powerful technique for separating ionic compounds like sulfinic acids. nih.govlibretexts.org Given the acidic nature of the sulfinic acid group, an anion exchange column could be employed. acs.orggoogle.com In this method, the negatively charged sulfinate group would interact with a positively charged stationary phase. Elution would be achieved by increasing the concentration of a competing salt in the mobile phase. This technique is particularly well-suited for separating the target compound from non-ionic or cationic impurities. researchgate.netnih.gov

Interactive Data Table: Exemplary HPLC and IEC Conditions for 5-Iodopyridine-2-sulfinic Acid Analysis

TechniqueStationary PhaseMobile Phase ExampleDetectionApplication
Reversed-Phase HPLCC18 (Octadecylsilane)A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid(Gradient Elution)UV (e.g., 254 nm), ESI-MS/MSPurity analysis, quantification, impurity profiling
Anion Exchange ChromatographyQuaternary AmineAqueous buffer (e.g., ammonium (B1175870) acetate) with an increasing salt gradientUV, Conductivity, ESI-MSPurification, separation from other ionic species

Electrochemical Characterization Techniques for Redox Property Evaluation (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. For 5-iodopyridine-2-sulfinic acid, CV could provide insights into the oxidation and reduction potentials of the molecule. The pyridine ring itself is electrochemically active, and its redox behavior would be modulated by the electron-withdrawing iodo and sulfinic acid substituents. rsc.org

A typical CV experiment would involve scanning the potential of a working electrode in a solution containing the compound and a supporting electrolyte. The resulting voltammogram (a plot of current vs. potential) can reveal information about the reversibility of electron transfer processes and the stability of the resulting radical ions. dtu.dk Such studies are valuable for understanding the compound's potential role in electrochemical applications or its susceptibility to redox degradation. Studies on substituted pyrazines have shown that electron-withdrawing groups, such as the iodo and sulfinate moieties in the target molecule, can significantly impact the reduction potentials. dtu.dk

Application of Advanced Methods for Real-Time Reaction Monitoring and Kinetic Studies

The synthesis or subsequent reactions of 5-iodopyridine-2-sulfinic acid can be monitored in real-time using Process Analytical Technology (PAT). chemrxiv.org Techniques like in-situ FTIR or NMR spectroscopy allow for the continuous tracking of the concentrations of reactants, intermediates, and products without the need for sampling and offline analysis.

In-situ FTIR: By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, characteristic infrared bands of 5-iodopyridine-2-sulfinic acid can be monitored as they appear, while the bands of starting materials diminish. This provides real-time kinetic data and helps in understanding the reaction mechanism and optimizing reaction conditions (e.g., temperature, catalyst loading).

Real-Time NMR: For reactions conducted in an NMR-compatible flow reactor, NMR spectroscopy can provide detailed structural information on all species present in the reaction mixture over time. chemrxiv.org This is particularly powerful for identifying transient intermediates that might not be observable by other methods.

These real-time monitoring techniques are crucial for developing robust and efficient chemical processes, ensuring product quality, and gaining fundamental insights into reaction kinetics. chemrxiv.org

Non Clinical Research Applications of 5 Iodopyridine 2 Sulfinic Acid in Chemical Science

Role as a Versatile Building Block in Advanced Organic Synthesis

The primary value of 5-Iodopyridine-2-sulfinic acid in organic synthesis stems from its nature as a bifunctional building block. The iodo and sulfinic acid groups offer orthogonal reactivity, allowing for sequential and controlled modifications to the pyridine (B92270) core.

The iodine atom serves as a classical handle for a wide array of metal-catalyzed cross-coupling reactions. As a halogenated heterocycle, it is an ideal substrate for reactions that form new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals and other complex organic molecules. chempanda.com For instance, the iodo group can readily participate in reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings to introduce aryl, vinyl, alkynyl, and amino functionalities, respectively. mdpi.com

Concurrently, the sulfinic acid group offers a separate suite of synthetic possibilities. It is a precursor to a variety of other sulfur-containing functional groups, including sulfones (via oxidation), sulfonyl chlorides (via chlorination), and sulfonamides (via reaction with amines). researchgate.net More significantly, pyridine-2-sulfinates have been identified as exceptionally effective nucleophilic coupling partners in palladium-catalyzed desulfinative cross-coupling reactions. nih.govacs.org These reactions serve as a powerful alternative to the often problematic Suzuki-Miyaura couplings involving unstable pyridine-2-boronic acids, providing a more robust and efficient method for creating bi-heteroaryl linkages. tcichemicals.comsemanticscholar.org

The following table summarizes the principal synthetic transformations available from this building block:

Table 1: Synthetic Transformations of 5-Iodopyridine-2-sulfinic Acid
Functional Group Reaction Type Reagents/Catalyst (Example) Resulting Functionality
5-Iodo Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst 5-Arylpyridine
5-Iodo Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst 5-Alkynylpyridine
5-Iodo Buchwald-Hartwig Amination Amine, Pd catalyst 5-Aminopyridine
2-Sulfinic Acid Desulfinative Coupling Aryl halide, Pd catalyst 2-Arylpyridine
2-Sulfinic Acid Oxidation Oxidizing agent (e.g., H₂O₂) Pyridine-2-sulfonic acid
2-Sulfinic Acid Sulfonamide Formation Amine, coupling agent Pyridine-2-sulfonamide

Precursor for the Development of Novel Heterocyclic Systems

The dual reactivity of 5-Iodopyridine-2-sulfinic acid makes it an excellent starting material for the synthesis of complex, fused heterocyclic systems. A common strategy involves a two-step process: first, one of the functional groups is used to append a side chain, and second, the remaining functional group is used to initiate an intramolecular cyclization, thereby constructing a new ring fused to the original pyridine core.

For example, the iodo group could be used in a Sonogashira coupling to attach an alkyne-containing substituent. The sulfinic acid could then be converted to a sulfonamide, which could subsequently undergo a radical- or metal-catalyzed cyclization onto the alkyne, forming a new sulfur-containing heterocyclic ring. Research has demonstrated the viability of using a sulfonamide group as a flexible linker to connect a pyridyl radical to another aromatic ring, facilitating intramolecular cyclization to form bipyridine sultams. nih.gov Furthermore, modern photochemical methods, such as visible-light-induced radical cascade reactions involving sulfonylation and cyclization, provide a pathway for creating indole-fused pyridine derivatives, a strategy that could be adapted from a precursor like 5-Iodopyridine-2-sulfinic acid. rsc.org

This stepwise approach allows for the controlled assembly of polycyclic structures that are of interest in medicinal chemistry and materials science.

Contribution to the Design and Evolution of New Catalytic Systems

In the field of catalysis, the performance of a metal catalyst is critically dependent on the structure of its surrounding ligands. 5-Iodopyridine-2-sulfinic acid can serve as a valuable precursor for crafting bespoke ligands for transition-metal catalysts. The inherent structure contains a coordinating pyridine nitrogen atom, which can be combined with other donor atoms to create bidentate or polydentate ligands.

A synthetic route to such a ligand could involve the conversion of the sulfinic acid group into a sulfonamide by reacting it with a chiral amine. The iodo group could then be substituted with a phosphine (B1218219) moiety via a cross-coupling reaction. The resulting molecule would be a P,N-ligand, capable of binding to a metal center through both the phosphorus atom and the pyridine nitrogen. Such ligands are highly sought after in asymmetric catalysis. Studies have shown that N-(2-pyridyl) sulfonamides can act as effective ligands, forming binuclear palladium complexes that are active catalysts for Heck and Suzuki reactions. researchgate.net The ability to systematically modify substituents at both the 5- and 2-positions allows for the fine-tuning of the steric and electronic properties of the resulting ligand, enabling the optimization of catalyst activity and selectivity for a specific chemical transformation.

Applications in Materials Science Research, including Precursors for Functional Polymers and Electronic Materials

The bifunctional nature of 5-Iodopyridine-2-sulfinic acid makes it a promising monomer for the synthesis of novel functional polymers. Each functional group provides a handle for polymerization or for introducing specific properties into a polymer chain.

The iodo group is well-suited for step-growth polymerization via metal-catalyzed cross-coupling reactions. For example, Suzuki or Sonogashira polycondensation could be used to incorporate the pyridine unit into the main backbone of a conjugated polymer. Such pyridine-based polymers are of interest for applications in electronic materials due to their electron-deficient nature and unique photophysical properties. mit.edu

The sulfinic acid group (or its derivatives, such as sulfones or sulfonamides) can be carried along as a pendant group on the polymer backbone. These pendant groups can influence the polymer's solubility, thermal stability, and its ability to coordinate with metal ions. Alternatively, this group could be used as a site for post-polymerization modification or for cross-linking polymer chains to create robust networks. This approach is analogous to the synthesis of iodine-functionalized hypercrosslinked polymers, which have been developed for use as recyclable heterogeneous catalysts. rsc.orgresearchgate.net The combination of a rigid, electronically active pyridine-based backbone with functional pendant groups derived from the sulfinic acid moiety could lead to new materials for sensors, organic light-emitting diodes (OLEDs), or specialized catalytic applications. nih.gov

Design and Synthesis of Chemical Probes for Fundamental Mechanistic Studies in Chemical Biology

Chemical probes are essential tools for interrogating biological systems, enabling researchers to identify protein targets, elucidate metabolic pathways, and understand disease mechanisms. nih.gov 5-Iodopyridine-2-sulfinic acid provides a versatile scaffold for the rational design and synthesis of such probes, which typically consist of three components: a recognition element, a linker, and a reporter tag.

The core pyridyl-sulfonamide structure (derived from the sulfinic acid) can act as the recognition element, designed to bind to a specific biological target like an enzyme or receptor. The sulfonamide functional group is a well-known pharmacophore present in many drugs. The two reactive sites on the scaffold allow for the strategic attachment of the other necessary components. The iodo group is an ideal position for installing a linker, which can then be connected to a reporter tag (e.g., a fluorophore, a biotin (B1667282) molecule for affinity purification, or an alkyne for click chemistry) using a cross-coupling reaction. This modular approach allows for the synthesis of a variety of probes from a common intermediate. nih.gov The ability to precisely place these functionalities on the pyridine scaffold is crucial for creating probes that can effectively interact with their biological targets without significant steric hindrance.

Perspectives and Future Directions in 5 Iodopyridine 2 Sulfinic Acid Research

Identification of Unexplored Synthetic Pathways and Methodologies for Enhanced Efficiency

The development of efficient and sustainable synthetic routes is a cornerstone of modern chemistry. nih.gov For 5-Iodopyridine-2-sulfinic acid, future research will likely focus on moving beyond traditional multi-step syntheses, which can be inefficient and generate significant waste. ijarsct.co.in The exploration of one-pot, multicomponent reactions represents a promising frontier. nih.govresearchgate.net These strategies, which combine multiple reaction steps into a single operation, can dramatically improve efficiency by reducing reaction times, minimizing purification steps, and lowering costs. researchgate.net

Furthermore, the application of innovative technologies such as microwave-assisted synthesis and flow chemistry could revolutionize the production of 5-Iodopyridine-2-sulfinic acid and its derivatives. ijarsct.co.in Microwave-assisted methods often lead to significantly shorter reaction times and higher yields compared to conventional heating. nih.govresearchgate.net Flow chemistry, where reactants are continuously pumped through a reactor, offers precise control over reaction parameters, enhanced safety, and scalability.

Another key area for future investigation is the development of novel catalytic systems. The use of green catalysts and environmentally benign solvents will be crucial in aligning the synthesis of this compound with the principles of sustainable chemistry. nih.gov Research into catalytic C-H functionalization, for instance, could provide a more direct and atom-economical route to 5-Iodopyridine-2-sulfinic acid, avoiding the need for pre-functionalized starting materials. researchgate.net

Comparison of Synthetic Methodologies for Pyridine (B92270) Derivatives

MethodologyKey AdvantagesPotential for 5-Iodopyridine-2-sulfinic Acid Synthesis
Traditional Multi-step SynthesisWell-established proceduresLower efficiency, more waste
One-Pot Multicomponent ReactionsExcellent yields, shorter reaction times, cost-effective nih.govresearchgate.netHigh potential for streamlined and efficient synthesis
Microwave-Assisted SynthesisRapid heating, enhanced reaction rates, reduced by-products ijarsct.co.inresearchgate.netSignificant improvement in yield and reaction time
Flow ChemistryPrecise control, enhanced safety, scalabilityIdeal for large-scale, continuous production
Green CatalysisEnvironmentally friendly, use of renewable resources nih.govijarsct.co.inSustainable and eco-friendly synthetic routes

Discovery of Novel Reactivity Patterns and Unexpected Chemical Transformations

The dual functionality of 5-Iodopyridine-2-sulfinic acid, with its nucleophilic sulfinic acid group and the reactive C-I bond, opens the door to a wide array of chemical transformations. Future research is expected to uncover novel reactivity patterns that go beyond the currently known chemistry of this compound.

The sulfinic acid moiety is a versatile functional group, capable of acting as a precursor to sulfonyl radicals, which are important intermediates in various synthetic transformations. nih.gov The investigation of radical-mediated reactions involving 5-Iodopyridine-2-sulfinic acid could lead to the development of new methods for forming carbon-sulfur and carbon-carbon bonds. Furthermore, the chiral nature of sulfinic acids suggests that enantioselective reactions could be developed, providing access to novel chiral building blocks. wikipedia.org

The presence of the iodine atom on the pyridine ring offers a handle for a variety of cross-coupling reactions. While palladium-catalyzed cross-coupling reactions are well-established, future research could explore the use of more sustainable and earth-abundant metal catalysts, such as copper or iron. Additionally, the potential for unexpected reactions and rearrangements, particularly under photochemical or electrochemical conditions, warrants investigation. For instance, studies on the reaction of pyridine with iodine have shown the spontaneous formation of unexpected ionic species. researchgate.netruc.dk

Harnessing Advanced Computational Modeling for Predictive Chemistry and Rational Design

In recent years, computational chemistry has become an indispensable tool in chemical research, enabling the prediction of molecular properties and the rational design of new molecules and reactions. nih.govnih.gov For 5-Iodopyridine-2-sulfinic acid, advanced computational modeling can provide deep insights into its electronic structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations can be employed to predict the outcomes of various chemical reactions, guiding the design of experiments and saving valuable laboratory time and resources. researchgate.net For example, computational studies can help identify the most promising catalytic systems for the synthesis of 5-Iodopyridine-2-sulfinic acid or predict its reactivity in novel chemical transformations. nih.gov

Moreover, computational modeling can be used to design new molecules with tailored properties. By systematically modifying the structure of 5-Iodopyridine-2-sulfinic acid in silico, it is possible to predict how these changes will affect its electronic, optical, and biological properties. This predictive power is particularly valuable in the design of new materials for applications in electronics, optoelectronics, and pharmaceuticals. nih.govufl.edu

Applications of Computational Modeling in 5-Iodopyridine-2-sulfinic Acid Research

Computational MethodPredicted Properties/Applications
Density Functional Theory (DFT)Reaction mechanisms, spectroscopic properties, electronic structure researchgate.net
Molecular DockingBinding affinity to biological targets, potential pharmaceutical applications nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme-catalyzed reactions, behavior in complex biological systems
Molecular Dynamics (MD) SimulationsConformational analysis, interactions with solvents and other molecules

Integration into Supramolecular Assemblies and Functional Nanomaterials

The unique structural features of 5-Iodopyridine-2-sulfinic acid make it an attractive building block for the construction of supramolecular assemblies and functional nanomaterials. The pyridine nitrogen and the sulfinic acid group can participate in hydrogen bonding and coordination with metal ions, while the iodine atom can act as a halogen bond donor. nih.gov

This combination of non-covalent interactions can be harnessed to create a wide variety of self-assembled structures, including coordination polymers, metal-organic frameworks (MOFs), and supramolecular gels. These materials have potential applications in areas such as gas storage, catalysis, and sensing. The ability to precisely control the assembly of molecules into well-defined architectures is a key goal of supramolecular chemistry, and 5-Iodopyridine-2-sulfinic acid offers a versatile platform for achieving this. rsc.org

Furthermore, the incorporation of 5-Iodopyridine-2-sulfinic acid into nanomaterials, such as carbon nanotubes or graphene, could lead to the development of new hybrid materials with enhanced properties. acs.org The functionalization of nanomaterials with this compound could improve their dispersibility, introduce new functionalities, and enable their use in a wider range of applications, including electronics, composites, and biomedical devices. rsc.org

Emerging Roles in the Context of Sustainable Chemistry and Green Synthesis Initiatives

The principles of sustainable chemistry and green synthesis are becoming increasingly important in guiding chemical research and development. nih.gov 5-Iodopyridine-2-sulfinic acid and its derivatives have the potential to play a significant role in this transition towards a more environmentally friendly chemical industry.

As discussed in Section 9.1, the development of green synthetic routes to 5-Iodopyridine-2-sulfinic acid is a key area of future research. This includes the use of renewable feedstocks, environmentally benign solvents, and energy-efficient reaction conditions. ijarsct.co.in The use of molecular iodine as a catalyst in organic synthesis is an example of a green chemistry approach that could be relevant to the chemistry of this compound. acs.org

Beyond its synthesis, 5-Iodopyridine-2-sulfinic acid could also find applications as a green reagent or catalyst in other chemical processes. For example, its acidic properties could be utilized in acid-catalyzed reactions, potentially replacing more corrosive and hazardous mineral acids. The development of recyclable catalytic systems based on this compound would be a particularly valuable contribution to sustainable chemistry.

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